N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxybenzylidene and hydrazino groups, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion of reactants .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2-(2-HO-3-Methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
322664-90-4 |
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Molecular Formula |
C19H21N3O6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O6/c1-26-14-8-7-12(9-16(14)28-3)19(25)20-11-17(23)22-21-10-13-5-4-6-15(27-2)18(13)24/h4-10,24H,11H2,1-3H3,(H,20,25)(H,22,23)/b21-10+ |
InChI Key |
OLMHPZZYQHWOAR-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O)OC |
Origin of Product |
United States |
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